molecular formula C12H19NO2 B8409027 2,2-Dimethyl-6-morpholin-4-ylhex-4-ynal

2,2-Dimethyl-6-morpholin-4-ylhex-4-ynal

Cat. No.: B8409027
M. Wt: 209.28 g/mol
InChI Key: LGBROXPWJBVNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,2-Dimethyl-6-morpholin-4-ylhex-4-ynal” is an aldehyde derivative featuring a morpholine moiety, a hex-4-yne backbone, and dimethyl substituents at the second carbon. The aldehyde group provides reactivity for further functionalization, while the morpholine ring may enhance solubility or modulate pharmacokinetic properties.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2,2-dimethyl-6-morpholin-4-ylhex-4-ynal

InChI

InChI=1S/C12H19NO2/c1-12(2,11-14)5-3-4-6-13-7-9-15-10-8-13/h11H,5-10H2,1-2H3

InChI Key

LGBROXPWJBVNFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#CCN1CCOCC1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on these analogs:

Table 1: Comparison of Morpholine Derivatives

Property/Compound 4-(2-Chloroethyl)morpholine hydrochloride 2-Chloro-6-(morpholin-4-ylmethyl)phenol
Molecular Formula Not specified C₁₁H₁₄ClNO₂
Molecular Weight Not available 227.69 g/mol
Functional Groups Chloroethyl, morpholine Chlorophenol, morpholinylmethyl
Key Reactivity Used in alkylation reactions (e.g., Example 329) Phenolic -OH (hydrogen bond donor)
Applications Intermediate in drug synthesis (e.g., EP 4374877) Not explicitly stated; likely a synthetic intermediate
Topological Polar Surface Area (TPSA) N/A 32.7 Ų
Hydrogen Bonding Limited (no -OH groups) 1 donor, 3 acceptors

Key Observations:

Structural Differences: “2,2-Dimethyl-6-morpholin-4-ylhex-4-ynal” contains an aldehyde and alkyne group, distinguishing it from the chloroethyl and phenolic analogs in the evidence. The compound in features a phenol ring with a morpholinylmethyl substituent, emphasizing aromaticity and hydrogen-bonding capacity, unlike the aliphatic backbone of the target compound.

Reactivity and Applications: 4-(2-Chloroethyl)morpholine hydrochloride () is utilized in alkylation reactions during drug synthesis, highlighting the role of morpholine derivatives as versatile intermediates .

Limitations: No data on the solubility, stability, or biological activity of “this compound” are available in the provided sources. The analogs lack the alkyne and aldehyde functionalities, making direct comparisons speculative.

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